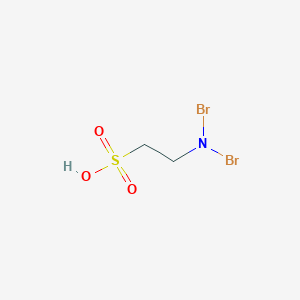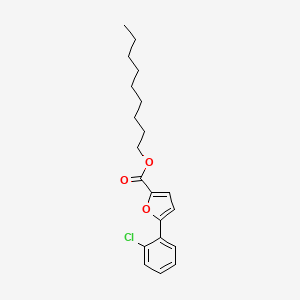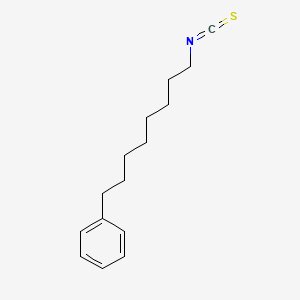
8-Phenyloctyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyloctyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are known for their bioactive properties. This compound is characterized by a phenyl group attached to an octyl chain, which is further connected to an isothiocyanate group. Isothiocyanates are derived from glucosinolates, naturally occurring compounds found in cruciferous vegetables. They have gained significant attention due to their potential chemopreventive and therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Phenyloctyl isothiocyanate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts. These salts are then decomposed using desulfurylation reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . The reaction typically occurs under aqueous conditions, making it a practical and scalable method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The choice of solvent and desulfurylation reagent is crucial for the successful formation of the isothiocyanate product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyloctyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols under mild conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Aplicaciones Científicas De Investigación
8-Phenyloctyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and thioureas.
Biology: Studied for its potential as a chemopreventive agent due to its ability to inhibit carcinogenesis.
Medicine: Investigated for its anti-cancer properties, particularly in lung cancer.
Industry: Utilized in the development of antimicrobial packaging materials due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 8-phenyloctyl isothiocyanate involves multiple pathways:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, it induces the expression of antioxidant proteins.
Inhibition of Proinflammatory Responses: By modulating the NFκB pathway, it reduces inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparación Con Compuestos Similares
8-Phenyloctyl isothiocyanate can be compared with other isothiocyanates such as:
Phenethyl Isothiocyanate: Known for its anti-cancer properties but less potent than this compound in certain models.
Sulforaphane: Widely studied for its chemopreventive effects but differs in its molecular targets and pathways.
Allyl Isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties but less effective in cancer prevention.
Uniqueness: this compound stands out due to its higher potency in inhibiting lung tumorigenesis compared to other isothiocyanates. Its unique structure, with a longer alkyl chain and phenyl group, contributes to its enhanced bioactivity .
Propiedades
Número CAS |
157469-20-0 |
|---|---|
Fórmula molecular |
C15H21NS |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
8-isothiocyanatooctylbenzene |
InChI |
InChI=1S/C15H21NS/c17-14-16-13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h5,7-8,11-12H,1-4,6,9-10,13H2 |
Clave InChI |
ASHKCODNQLPFEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
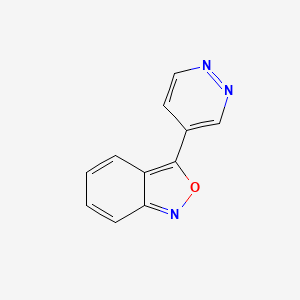
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
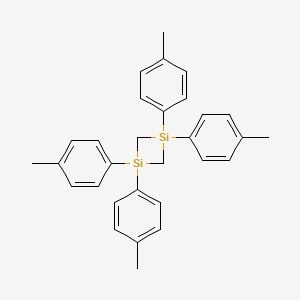

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
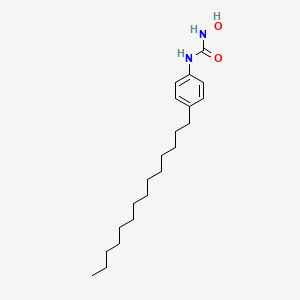
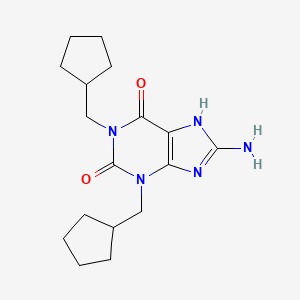
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
